

# Application Note and Protocol: Immunofluorescence Staining of B220 on Frozen Cryosections

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Compound of Interest		
Compound Name:	B 220	
Cat. No.:	B054107	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the immunofluorescent staining of the B220 marker on frozen cryosections. B220, an isoform of CD45, is a widely used marker for B lymphocytes. This protocol is designed to guide researchers in achieving optimal and reproducible staining for the visualization and analysis of B-cell distribution in tissue samples.

# **Quantitative Data Summary**

The following table summarizes key quantitative parameters for the immunofluorescence protocol. It is important to note that optimal conditions may vary depending on the specific antibody, tissue type, and experimental setup. Researchers are encouraged to perform initial optimization experiments.



Parameter	Recommended Value/Range	Notes
Primary Antibody Dilution	1:50 - 1:500	This is a general starting range. A specific anti-mouse B220 antibody has been noted to be effective at a 1:50 dilution.[1] Always consult the manufacturer's datasheet for the specific antibody clone being used.
Cryosection Thickness	5 - 15 μm	The optimal thickness depends on the tissue type and the desired resolution.
Fixation Time (4% PFA)	7 - 15 minutes	Over-fixation can mask the epitope, leading to weak or no signal.
Permeabilization (Triton X-100)	0.1% - 0.5% in PBS for 10-30 minutes	This step is crucial for intracellular antigens but may not be necessary for surface markers like B220.  Optimization is recommended. [2]
Blocking Time	30 - 60 minutes	Blocking is essential to prevent non-specific antibody binding. [3][4]
Primary Antibody Incubation	1-2 hours at RT or Overnight at 4°C	Overnight incubation at 4°C is often recommended to enhance specific signal.[3]
Secondary Antibody Incubation	30 - 60 minutes at RT	Protect from light to avoid photobleaching of the fluorophore.[3][5]



# **Experimental Protocol**

This protocol outlines the key steps for successful B220 immunofluorescence staining on frozen cryosections.

# I. Materials and Reagents

- Phosphate-Buffered Saline (PBS)
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Superfrost Plus or other adhesive microscope slides
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100)
- Primary Antibody: Anti-mouse B220/CD45R antibody (e.g., clone RA3-6B2)
- Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rat IgG)
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

# **II. Tissue Preparation and Sectioning**

- Tissue Freezing:
  - Immediately after dissection, snap-freeze fresh tissue in isopentane pre-chilled with liquid nitrogen.
  - Alternatively, embed the fresh tissue in OCT compound in a cryomold and freeze at -20 to -80°C.



- · Cryosectioning:
  - Equilibrate the frozen tissue block to the cryostat temperature (typically -20 to -22°C).[3]
  - Cut sections at a thickness of 5-15 μm.
  - Mount the sections onto pre-labeled, charged microscope slides.
  - Air dry the slides for 30-60 minutes at room temperature before staining or storage at -80°C.[2]

# **III. Immunofluorescence Staining Procedure**

- Rehydration and Fixation:
  - If slides are stored at -80°C, bring them to room temperature for at least 30 minutes.[4]
  - Rehydrate the sections in PBS for 10 minutes.
  - Fix the sections with ice-cold 4% PFA for 7-15 minutes at room temperature.
  - Wash the slides three times with PBS for 5 minutes each.[2]
- Permeabilization (Optional but Recommended):
  - For improved antibody penetration, incubate the sections in Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10-30 minutes at room temperature.
  - Wash the slides twice with PBS for 5 minutes each.
- Blocking:
  - Carefully wipe around the tissue section and apply Blocking Buffer (e.g., 5-10% normal serum from the species of the secondary antibody) to cover the section.[3]
  - Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent nonspecific antibody binding.[3][4]
- Primary Antibody Incubation:



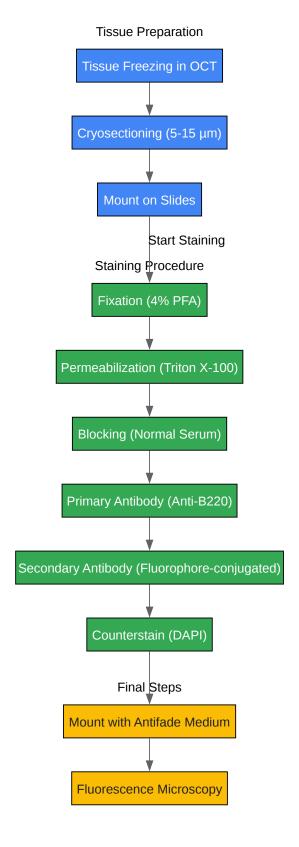
- Dilute the primary anti-B220 antibody in Blocking Buffer to its optimal concentration.
- Gently blot the excess blocking solution from the slides without letting the tissue dry out.
- Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3]

#### Washing:

- Wash the slides three times with PBS for 10 minutes each to remove unbound primary antibody.[3]
- · Secondary Antibody Incubation:
  - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
  - Apply the diluted secondary antibody to the sections and incubate for 30-60 minutes at room temperature in the dark.[3][5]
- Nuclear Counterstaining:
  - Wash the slides twice with PBS for 10 minutes each in the dark.[3]
  - If desired, incubate with a nuclear counterstain like DAPI diluted in PBS for 5-10 minutes.
- Final Washes and Mounting:
  - Wash the slides twice more with PBS for 10 minutes each in the dark.
  - Carefully mount the slides with an antifade mounting medium and a coverslip.
  - Seal the edges of the coverslip with nail polish to prevent drying and movement.
- Imaging:
  - Store the slides at 4°C in the dark until imaging.
  - Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.



# Visualizations Experimental Workflow Diagram





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Caption: Workflow for B220 immunofluorescence on frozen sections.

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